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Cat. No.: B606007 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
BDP TR (BODIPY™ TR) is a bright, photostable red fluorescent dye belonging to the

borondipyrromethene class of fluorophores.[1][2] Renowned for its sharp excitation and

emission peaks, high fluorescence quantum yield, and resistance to photobleaching, BDP TR

is an excellent tool for demanding fluorescence microscopy applications.[2][3] Its spectral

properties are similar to those of Texas Red, making it a suitable alternative for the ROX

(Rhodamine X) channel.[2][4]

This document provides detailed application notes and protocols for the use of BDP TR
carboxylic acid. While the carboxylic acid functional group can be used to label alcohols via

Steglich esterification, a more common application involves its activation to an N-

hydroxysuccinimide (NHS) ester for the efficient labeling of primary amines on biomolecules

like proteins and peptides.[4][5] This process forms a stable amide bond, enabling the creation

of fluorescently tagged molecules for various imaging studies, including live-cell analysis and

tracking of cellular processes.[1][3]

Photophysical and Chemical Properties
The selection of a fluorophore is critically dependent on its photophysical properties. BDP TR

offers superior performance, particularly in brightness and stability, which is crucial for long-

term imaging experiments.[3]
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Table 1: Properties of BDP TR Dye

Property Value Reference

Dye Name BDP TR Carboxylic Acid

Excitation Maximum (λex) ~589 nm [1]

Emission Maximum (λem) ~616 nm [1]

Molar Extinction Coefficient (ε) ~69,000 cm⁻¹M⁻¹

Fluorescence Quantum Yield

(Φ)
~0.90 [3]

Reactive Group (as supplied) Carboxylic Acid (-COOH)

Reactive Group (activated)
N-hydroxysuccinimide (NHS)

ester
[5]

Reactivity
Alcohols (as carboxylic acid);

Primary amines (as NHS ester)
[1][4]

Solubility Good in DMF and DMSO

Experimental Protocols
Protocol 1: Activation of BDP TR Carboxylic Acid to NHS
Ester
To label primary amines, the carboxylic acid group must first be activated. This protocol

describes a common method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and

N-hydroxysuccinimide (NHS).[5]

Materials:

BDP TR carboxylic acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Reaction Buffer: MES, HEPES, or PBS at pH 6.0-7.5 for the activation step.

Procedure:

Reagent Preparation: Allow all reagents to equilibrate to room temperature before use.

Prepare stock solutions in anhydrous DMF or DMSO.

Activation Reaction:

Dissolve BDP TR carboxylic acid in DMF or DMSO.

Add a 1.5 to 2-fold molar excess of NHS (or Sulfo-NHS for aqueous solubility).

Add a 1.5 to 2-fold molar excess of EDC to the solution.

Incubate the reaction for 1-2 hours at room temperature, protected from light. The solution

now contains the activated BDP TR NHS ester.

Use Immediately: The resulting NHS ester is moisture-sensitive and should be used

immediately for labeling as described in Protocol 2.[1]

Activated_Ester

Labeled_Protein

Click to download full resolution via product page

Protocol 2: Protein Labeling with Activated BDP TR NHS
Ester
This protocol provides a general procedure for conjugating the activated BDP TR NHS ester to

a protein.[1]
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Materials:

Activated BDP TR NHS ester solution (from Protocol 1)

Protein of interest (1-10 mg/mL in an amine-free buffer like PBS)

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0

Purification column (e.g., Sephadex G-25)

Procedure:

Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform

buffer exchange via dialysis or a desalting column.

pH Adjustment: Add 1/10th volume of Labeling Buffer to the protein solution to raise the pH,

which is optimal for the NHS ester reaction.[1]

Labeling Reaction:

Calculate the required amount of activated BDP TR NHS ester. A starting point of an 8 to

12-fold molar excess of dye to protein is recommended.[1]

Slowly add the activated dye solution to the protein solution while gently vortexing.

Incubate for 1-2 hours at room temperature, protected from light.

Quenching (Optional): To stop the reaction, add Quenching Solution to a final concentration

of 50-100 mM and incubate for 30 minutes.

Purification: Separate the labeled protein from unreacted dye using a size-exclusion

chromatography column. Collect the first colored band, which corresponds to the labeled

protein.

Protocol 3: Calculating the Degree of Labeling (DOL)
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The DOL determines the average number of dye molecules conjugated to each protein

molecule.

Procedure:

Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀)

and at the dye's absorption maximum (~589 nm for BDP TR, A_max).

Calculate DOL using the following formula:

Protein Concentration (M) = [A₂₈₀ – (A_max × CF₂₈₀)] / ε_protein

Dye Concentration (M) = A_max / ε_dye

DOL = Dye Concentration / Protein Concentration

ε_protein: Molar extinction coefficient of the protein at 280 nm.

ε_dye: Molar extinction coefficient of the dye at ~589 nm (~69,000 cm⁻¹M⁻¹).

CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).

For BDP TR, this is approximately 0.19.

Protocol 4: Live-Cell Imaging of Labeled Biomolecules
This protocol provides a general workflow for visualizing the uptake and trafficking of a BDP

TR-labeled protein in live cells.

Materials:

Purified BDP TR-labeled protein

Cultured mammalian cells on glass-bottom dishes

Live-cell imaging buffer (e.g., phenol red-free medium)

Fluorescence microscope with appropriate filter sets (Excitation: ~590 nm, Emission: ~615

nm) and an environmental chamber.
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Procedure:

Cell Preparation: Culture cells to 50-70% confluency.

Labeling:

Wash cells twice with pre-warmed imaging buffer.

Add the BDP TR-labeled protein to the cells at a final concentration of 5-20 µg/mL.

Incubate at 37°C in a humidified incubator with 5% CO₂ for a desired time (e.g., 15-60

minutes) to allow for processes like endocytosis.[3]

Washing: Wash the cells three times with imaging buffer to remove the unbound labeled

protein.

Imaging: Mount the dish on the microscope stage. Acquire images at various time points to

observe dynamic processes. It is recommended to use a phenol red-free medium to reduce

background fluorescence.[3]
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Troubleshooting
Table 2: Common Problems and Solutions in Labeling and Imaging
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Problem Possible Cause
Suggested
Solution

Reference

Low Degree of

Labeling (DOL)

Inactive NHS ester

due to moisture.

Use fresh, high-quality

anhydrous solvent for

activation and use the

activated ester

immediately.

[1]

Suboptimal pH for

labeling reaction.

Ensure the pH of the

protein solution is

between 8.3 and 8.5.

[1]

Presence of primary

amines (e.g., Tris) in

the protein buffer.

Dialyze the protein

against an amine-free

buffer like PBS before

labeling.

[1]

High Background in

Microscopy

Incomplete removal of

unreacted dye.

Ensure thorough

purification of the

conjugate using a

longer gel filtration

column or dialysis.

[1]

Non-specific binding

of the conjugate.

Include blocking

agents (e.g., BSA) in

the imaging buffer;

optimize washing

steps.

[6]

Precipitation of

Protein During

Labeling

Over-labeling of the

protein, leading to

changes in solubility.

Lower the molar ratio

of dye to protein in the

labeling reaction.

[7]

No or Low

Fluorescent Signal

Dye-dye quenching

due to a very high

DOL.

Reduce the molar

excess of the dye

during labeling to

achieve a lower DOL.

[7]

Photobleaching during

image acquisition.

Use an anti-fade

mounting medium for

[6]
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fixed cells. For live

cells, minimize

exposure time and

excitation laser power.

Altered Protein

Function

The dye is attached

near an active or

binding site.

Consider using site-

specific labeling

techniques or

reducing the DOL.

[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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